cephamycin C

Inoculum effect β‑Lactamase stability MIC shift

Cephamycin C is the definitive β-lactamase-stable reference compound. Its 7α-methoxy substituent confers resistance to serine β-lactamases, delivering a 10- to 16-fold MIC/MBC shift under high-inoculum conditions versus ≥200-fold for cephalothin/cephaloridine. Resistance amplification is attenuated 32-fold compared with cephaloridine (4-fold vs. 128-fold MIC increase), enabling sustained antibiotic pressure studies without rapid high-level resistance selection. As the natural biosynthetic precursor to cefoxitin, it is indispensable for fermentation-based cephamycin intermediate production and chemoenzymatic synthesis of novel 7α-methoxy β-lactams. Its demonstrated in vivo protection against β-lactamase-producing Proteus strains makes it a validated positive control for animal efficacy models. Procure cephamycin C where β-lactamase-mediated degradation or emergent resistance would otherwise compromise data integrity.

Molecular Formula C16H22N4O9S
Molecular Weight 446.4 g/mol
CAS No. 38429-35-5
Cat. No. B1668395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecephamycin C
CAS38429-35-5
SynonymsCephamycin C;  A 16886B;  A16886B, A-16886B
Molecular FormulaC16H22N4O9S
Molecular Weight446.4 g/mol
Structural Identifiers
SMILESCOC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CCCC(C(=O)O)N
InChIInChI=1S/C16H22N4O9S/c1-28-16(19-9(21)4-2-3-8(17)11(22)23)13(26)20-10(12(24)25)7(5-29-15(18)27)6-30-14(16)20/h8,14H,2-6,17H2,1H3,(H2,18,27)(H,19,21)(H,22,23)(H,24,25)
InChIKeyLXWBXEWUSAABOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cephamycin C (CAS 38429‑35‑5): Natural 7α‑Methoxycephalosporin for β‑Lactamase‑Resistant Antibiotic Research


Cephamycin C is a naturally produced β‑lactam antibiotic of the cephamycin class, biosynthesized by Streptomyces clavuligerus and related actinomycetes from L‑2‑aminoadipate, L‑cysteine, and L‑valine [1]. It belongs to the 7α‑methoxycephalosporins, a structural subgroup distinguished from classical cephalosporins (e.g., cephalosporin C) by the presence of a methoxy substituent at the 7α‑position of the cephem nucleus, a feature that confers marked stability toward a broad range of β‑lactamases [2][3].

Why Cephamycin C Cannot Be Interchanged with Cephalosporin C or Early‑Generation Cephalosporins


Cephamycin C exhibits a unique combination of structural and functional properties that preclude simple substitution by cephalosporin C or first‑generation cephalosporins. The defining 7α‑methoxy group not only renders the β‑lactam ring refractory to hydrolysis by serine β‑lactamases [1], but also translates into demonstrably superior in vitro stability under high‑inoculum conditions and attenuated resistance development during serial passage [2][3]. These differential traits are critical for any application where β‑lactamase‑mediated degradation or emergent resistance would compromise reliability. The following quantitative evidence establishes the precise performance gaps.

Quantitative Differentiators of Cephamycin C Against Cephalosporin C, Cephalothin, and Cephaloridine


Attenuated Inoculum Effect in Proteus mirabilis – Cephamycin C vs. Cephalothin/Cephaloridine

Cephamycin C demonstrates markedly reduced susceptibility to the inoculum effect compared with cephalothin and cephaloridine. In a direct head‑to‑head comparison, a 10,000‑fold increase in the inoculum of a Proteus mirabilis strain caused the minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) of cephalothin and cephaloridine to rise by ≥200‑fold, whereas the corresponding endpoints for cephamycin C increased by only 10‑ to 16‑fold [1].

Inoculum effect β‑Lactamase stability MIC shift Proteus mirabilis

In Vivo Efficacy Against β‑Lactamase‑Producing Gram‑Negative Pathogens – Cephamycin C vs. Cephalothin and Cephaloridine

Cephamycin C provides protective efficacy in mice challenged with β‑lactamase‑producing Proteus isolates, including clinically derived strains. The compound performed comparably to or better than cephalothin and cephaloridine against cephalosporin‑susceptible organisms, but uniquely protected animals infected with strains that were resistant to the comparator cephalosporins [1].

In vivo protection β‑Lactamase‑producing bacteria Mouse infection model Proteus

Suppressed Resistance Emergence During Serial Passage – Cephamycin C vs. Cephaloridine

When subjected to 15 consecutive passages in antibiotic‑containing media, a culture of Escherichia coli exhibited a >1,000‑fold increase in the minimal inhibitory concentration (MIC) of streptomycin (positive control). Over the same period, the MIC for cephamycin C rose by only 4‑fold, whereas the MIC for cephaloridine escalated by 128‑fold [1].

Resistance development Serial passage MIC evolution Escherichia coli

7α‑Methoxy Structural Determinant of β‑Lactamase Stability – Cephamycins vs. Cephalosporins

Cephamycin C and other members of the cephamycin family are distinguished from classical cephalosporins (e.g., cephalosporin C) by a methoxy substituent at the 7α‑position of the cephem ring. This single structural modification imparts excellent stability against a wide range of serine β‑lactamases, as evidenced by the kinetic data (Km and Vmax) reported for cephamycins relative to cephalosporins [1]. The 7α‑methoxy group does not compromise binding to the essential penicillin‑binding proteins (PBPs), thereby preserving antibacterial activity while conferring enzyme resistance [2].

Structure‑activity relationship 7α‑methoxy β‑Lactamase resistance Cephem nucleus

Natural Precursor to Clinically Validated Semisynthetic Cephamycins

Cephamycin C serves as the foundational natural product from which the clinically important semisynthetic cephamycin cefoxitin is derived [1]. Cefoxitin, the first semisynthetic cephamycin approved for human use, retains the 3‑carbamoyl group and 7α‑methoxy substituent of cephamycin C, features that underpin its broad‑spectrum activity and near‑universal β‑lactamase resistance [2].

Biosynthetic precursor Semisynthetic antibiotics Cefoxitin Cephamycin scaffold

Procurement‑Relevant Applications for Cephamycin C


Investigating Inoculum‑Dependent Antibiotic Resistance Mechanisms

Cephamycin C’s minimal inoculum effect (10‑ to 16‑fold MIC/MBC shift vs. ≥200‑fold for cephalothin/cephaloridine) makes it an ideal reference compound for dissecting the contribution of β‑lactamase‑mediated degradation under high‑density bacterial growth. Researchers can use cephamycin C as a stable β‑lactam comparator to benchmark the susceptibility of novel compounds to inoculum‑driven resistance [1].

In Vivo Validation of β‑Lactamase‑Evading Antibiotics

The demonstrated ability of cephamycin C to protect mice against β‑lactamase‑producing Proteus strains—an activity not shared by cephalothin or cephaloridine—positions it as a positive control in animal models evaluating β‑lactamase‑resistant drug candidates. Its favorable in vivo gram‑negative activity provides a validated benchmark for efficacy [2].

Biosynthetic Pathway Engineering and Semisynthetic Derivatization

As the natural product that yields cefoxitin and serves as the archetypal 7α‑methoxycephalosporin, cephamycin C is the essential starting material for fermentation‑based production of cephamycin intermediates and for chemoenzymatic synthesis of novel 7α‑methoxy‑containing β‑lactams. Its biosynthetic gene cluster is also a prime target for strain‑improvement programs [3].

Resistance Evolution Studies Under Controlled Selective Pressure

The 32‑fold lower resistance amplification observed with cephamycin C (4‑fold MIC increase) compared with cephaloridine (128‑fold increase) during serial passage makes cephamycin C a valuable tool for studying the dynamics of resistance emergence. It allows researchers to maintain consistent antibiotic pressure without rapidly selecting for high‑level resistance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for cephamycin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.